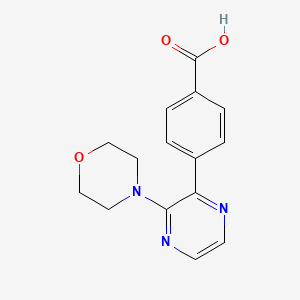

1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound, which is a bicyclic system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities . A large number of therapeutic agents are synthesized with the help of the benzothiazole nucleus .

Synthesis Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes . The reaction can be promoted by iodine and proceeds without catalysts .

Molecular Structure Analysis

The benzothiazole moiety is slightly non-planar, with the imidazolidine portion twisted only a few degrees out of the mean plane of the former .

Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . They have reactive sites, which allow for functionalization .

Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Applications De Recherche Scientifique

1. Antibacterial Agent

- Methods of Application: The compound was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .

- Results: The synthesized compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains. Compound C13, possessing a thiophene ring attached to the benzothiazole moiety via amide linkage, exhibited maximum activity against S. aureus with a minimum inhibitory concentration (MIC) of 13.0 μM .

2. Anticonvulsant

- Methods of Application: The compound was synthesized and then evaluated for anticonvulsant activity and neurotoxicity using the 6 Hz psychomotor seizure test .

- Results: The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide (BT 15), which showed 75% protection at a dose of 100 mg/kg in mice .

3. Optical Materials

- Application Summary: Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials .

- Methods of Application: A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .

- Results: The study found that these compounds crystallize with two independent but similar amino tautomers in the asymmetric units . The most stable motif of the supramolecular arrangement has a very powerful influence on the crystal structure .

4. Anti-tubercular Compounds

- Application Summary: Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity have been studied .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

- Results: The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

5. Antifungal Agent

- Application Summary: This compound has been synthesized and evaluated for its antifungal properties. It has shown promising activity against various fungal strains .

- Methods of Application: The compound was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .

- Results: The synthesized compounds showed variable activity against tested fungal strains. Compound C13, possessing a thiophene ring attached to the benzothiazole moiety via amide linkage, exhibited maximum activity with a minimum inhibitory concentration (MIC) of 13.0 μM .

6. Antiprotozoal

- Application Summary: The compound has been synthesized and evaluated for its antiprotozoal activity. It has shown promising results against various protozoan parasites .

- Methods of Application: The compound was synthesized and then evaluated for antiprotozoal activity using various in vitro and in vivo models .

- Results: The most active compound of the series showed significant protection at a dose of 100 mg/kg in mice .

Safety And Hazards

The safety data sheet for a benzothiazole derivative, 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c13-11(17)7-5-10(16)15(6-7)12-14-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGMGFRDGBZZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NC3=CC=CC=C3S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1392695.png)

![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1392699.png)

![6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392700.png)

![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392703.png)

![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)

![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)

![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)

![Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate](/img/structure/B1392711.png)

![4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392713.png)